2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a morpholine ring, a nitro group, and a triazolone core
Preparation Methods
The synthesis of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common synthetic route includes the reaction of morpholine with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the triazolone core. The nitro group is introduced through nitration reactions using nitric acid under controlled conditions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include reduced amines and substituted derivatives.
Scientific Research Applications
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, altering the activity of target proteins. The morpholine rings may enhance the compound’s binding affinity to its targets, facilitating its biological effects.
Comparison with Similar Compounds
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with similar compounds such as:
1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar in structure but may have different substituents on the morpholine rings.
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains a morpholine ring and an oxoethoxy group but lacks the triazolone core.
3-(4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: Features a morpholine ring and a trifluoromethyl group, differing in its overall structure and functional groups.
The uniqueness of 1,4-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3-NITRO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combination of a nitro group, morpholine rings, and a triazolone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N6O7 |
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Molecular Weight |
384.34 g/mol |
IUPAC Name |
2,4-bis(2-morpholin-4-yl-2-oxoethyl)-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H20N6O7/c21-11(16-1-5-26-6-2-16)9-18-13(20(24)25)15-19(14(18)23)10-12(22)17-3-7-27-8-4-17/h1-10H2 |
InChI Key |
GTGOZINKHLGLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NN(C2=O)CC(=O)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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